molecular formula C15H16N4OS B2652543 2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol CAS No. 2379996-02-6

2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol

Cat. No. B2652543
CAS RN: 2379996-02-6
M. Wt: 300.38
InChI Key: DFIVJURSOKJGFU-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol is a chemical compound with potential medicinal properties. It belongs to the pyrido[2,3-d]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic effects .


Synthesis Analysis

Several methods have been developed for synthesizing pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. These methods involve heating the latter with MeONa at reflux in BuOH, leading to selective formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group. The possible substitution of SMe and OBu groups in pyridopyrimidinones has also been explored. Prior oxidation of the SMe group allows for simpler introduction of the NHBn moiety .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrido[2,3-d]pyrimidine core with a methyl group at position 2, a pyridine ring at position 4, and a thiophene ring at position 3. The presence of an amino group at position 1 and a hydroxyl group at position 2 makes it a potentially interesting compound for further investigation. The molecular formula is C18H16N4OS, and the molecular weight is approximately 332.41 g/mol .

properties

IUPAC Name

2-methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-15(20,7-11-4-6-21-8-11)9-17-14-12-3-2-5-16-13(12)18-10-19-14/h2-6,8,10,20H,7,9H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIVJURSOKJGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC2=NC=NC3=C2C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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